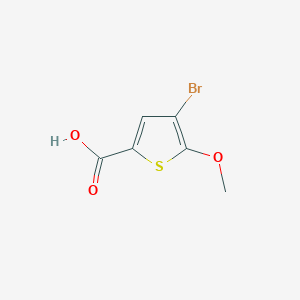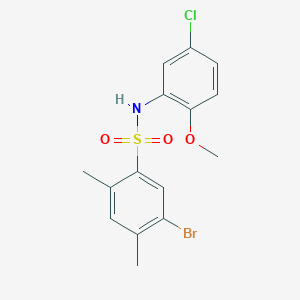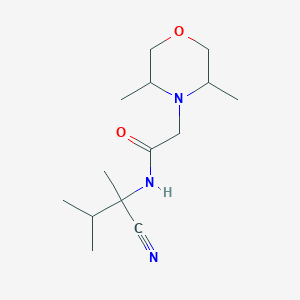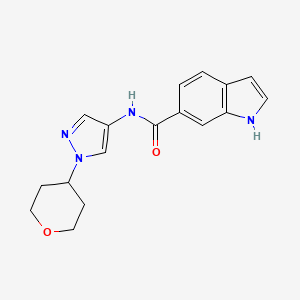![molecular formula C21H18N2O2 B2372207 Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)- CAS No. 1909333-78-3](/img/structure/B2372207.png)
Ethanediamide, N1-[1,1'-biphenyl]-2-yl-N2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)-, also known as N1,N2-di([1,1’-biphenyl]-2-yl)oxalamide, is a chemical compound with the molecular formula C26H20N2O2 . It has a molecular weight of 392.46 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H20N2O2/c29-25(27-23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(30)28-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H,(H,27,29)(H,28,30) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . .Scientific Research Applications
1. Charge Mobility Prediction in Amorphous Organic Materials This compound has been studied for its potential in predicting charge mobility in amorphous organic materials . The results of these studies provide insight into what factors should be controlled to develop materials with higher (or lower) charge (hole) mobility, and what will be required to improve the accuracy of predictions of mobility in amorphous organic materials .
2. Synthesis of Schiff Bases and Metal Complexes “N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide” has been used in the synthesis of new symmetrical Schiff bases . These Schiff bases were then reacted with copper-, iron-, and zinc-acetate, producing the corresponding complexes . The biomedical applications of these Schiff bases and their complexes were investigated as anticancer or antimicrobial agents .
Chemosensor for Biological Systems
A biphenyl salicylhydrazone Schiff base, which can be derived from this compound, has been found to be a promising analytical tool for detecting copper ions . This compound, with low toxicity, showed outstanding cell permeation and is a highly selective chemosensor for biological systems .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302-H319-H372-H410 . This means it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long lasting effects . Precautionary measures include avoiding release to the environment and seeking special instructions before use .
Mechanism of Action
Target of Action
N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide, also known as Ethanediamide, N1-[1,1’-biphenyl]-2-yl-N2-(phenylmethyl)- or N-benzyl-N’-(2-phenylphenyl)oxamide, primarily targets the PD-1 checkpoint pathway in cancer immunotherapy . This pathway plays a crucial role in the immune system’s ability to fight cancer.
Mode of Action
The compound interacts with its targets by inhibiting the PD-1 checkpoint pathway. This inhibition allows the immune system to recognize and attack cancer cells more effectively . The interaction of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide with its targets results in changes that enhance the body’s immune response against cancer.
Biochemical Pathways
N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide affects the PD-1 pathway, which is a key biochemical pathway in cancer immunotherapy . The compound’s action on this pathway leads to downstream effects that enhance the immune system’s ability to fight cancer. The compound’s action also involves the degradation of biphenyl compounds, which is facilitated by enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
The pharmacokinetics of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its effectiveness in cancer immunotherapy. The compound’s pharmacokinetics determines the onset, duration, and intensity of its effect .
Result of Action
The molecular and cellular effects of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide’s action involve the enhancement of the immune system’s ability to recognize and attack cancer cells . This is achieved through the inhibition of the PD-1 checkpoint pathway, which results in an increased immune response against cancer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-([1,1’-Biphenyl]-2-yl)-N2-benzyloxalamide . These factors include the presence of other chemicals, temperature, pH, and the presence of other biological entities. For instance, the presence of other chemicals can affect the compound’s stability and efficacy. Temperature and pH can influence the compound’s stability and its interaction with its targets. The presence of other biological entities can affect the compound’s bioavailability and its interaction with its targets.
properties
IUPAC Name |
N-benzyl-N'-(2-phenylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(22-15-16-9-3-1-4-10-16)21(25)23-19-14-8-7-13-18(19)17-11-5-2-6-12-17/h1-14H,15H2,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVRROIHVMQIEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)
![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)
![methyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2372132.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2372138.png)

![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2372143.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone](/img/structure/B2372144.png)
![6,6-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2372145.png)
![1'-(2-(3,5-dimethylisoxazol-4-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2372147.png)